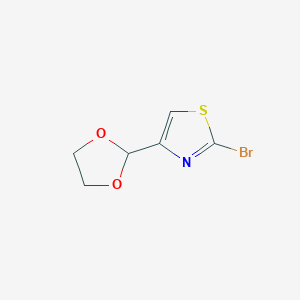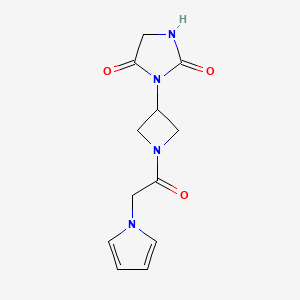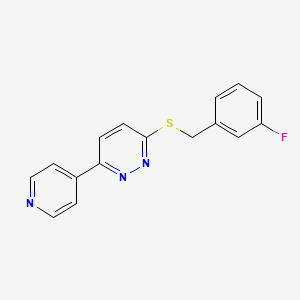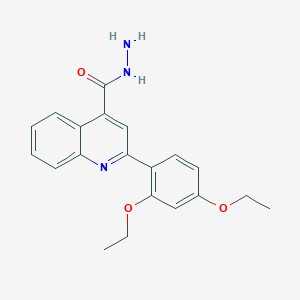
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of tetrahydropyrimidine, featuring a propargyloxycarbonyl group, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,4,5,6-tetrahydropyrimidine and propargyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the propargyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The propargyloxycarbonyl group plays a crucial role in these interactions, often facilitating binding or reactivity with the target molecules.
類似化合物との比較
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: The parent compound, lacking the propargyloxycarbonyl group.
Propargylamine Derivatives: Compounds featuring a propargyl group attached to different core structures.
Carbamate Derivatives: Molecules with similar carbamate functional groups.
Uniqueness
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to the presence of both the tetrahydropyrimidine core and the propargyloxycarbonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific fields.
特性
IUPAC Name |
prop-2-ynyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-3-12-8(11)7-4-9-6-10-5-7;/h1,6-7H,3-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROAMHWGYSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1CNC=NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)




![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)

![methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2708381.png)

![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)

